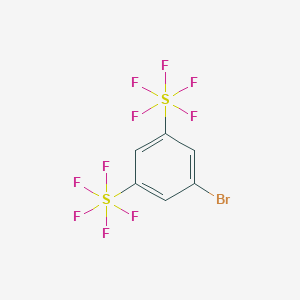

3,5-Bis(pentafluorothio)bromobenzene

Beschreibung

Eigenschaften

IUPAC Name |

[3-bromo-5-(pentafluoro-λ6-sulfanyl)phenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF10S2/c7-4-1-5(18(8,9,10,11)12)3-6(2-4)19(13,14,15,16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYQEZASMTZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436262 | |

| Record name | 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432028-10-9 | |

| Record name | 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(pentafluorothio)-5-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(pentafluorothio)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-bis(pentafluorothio)bromobenzene, a unique halogenated aromatic compound with significant potential in medicinal chemistry and materials science. The introduction of two electron-withdrawing pentafluorosulfanyl (SF₅) groups onto a bromobenzene scaffold imparts distinct physicochemical properties, making it an attractive building block for the development of novel pharmaceuticals and functional materials. This document details a feasible synthetic pathway, outlines key characterization techniques, and discusses the scientific rationale behind the experimental design.

Introduction: The Significance of the Pentafluorosulfanyl Group in Molecular Design

The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in modern medicinal chemistry.[1][2] Its exceptional electronegativity, comparable to that of the trifluoromethyl (CF₃) group, coupled with its greater lipophilicity and steric bulk, allows for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] The incorporation of two SF₅ groups in a meta-disposition on a bromobenzene ring, as in 3,5-bis(pentafluorothio)bromobenzene, creates a highly electron-deficient aromatic system with a bromine atom that can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This unique combination of features makes the title compound a valuable intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Synthetic Approach: A Feasible Pathway to 3,5-Bis(pentafluorothio)bromobenzene

Synthesis of the Precursor: 1,3-Bis(pentafluorothio)benzene

The synthesis of the key intermediate, 1,3-bis(pentafluorothio)benzene, can be approached through methods developed for the preparation of aryl-SF₅ compounds. One established method involves the reaction of an appropriate dithiol or disulfide precursor with a fluorinating agent.

Experimental Protocol: Synthesis of 1,3-Bis(pentafluorothio)benzene (Proposed)

Caution: This proposed synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Starting Material: 1,3-Benzenedithiol.

-

Reaction: The 1,3-benzenedithiol would be subjected to oxidative fluorination. This is a challenging transformation that typically requires potent fluorinating agents.

-

Purification: The crude product would be purified by column chromatography on silica gel to yield pure 1,3-bis(pentafluorothio)benzene.

Electrophilic Bromination: Introduction of the Bromine Atom

The powerful electron-withdrawing nature of the two meta-disposed SF₅ groups deactivates the aromatic ring towards electrophilic substitution. However, they are also meta-directing. Therefore, the bromination of 1,3-bis(pentafluorothio)benzene is expected to occur at the C5 position, the only available position that is meta to both SF₅ groups. This reaction will likely require forcing conditions, such as a strong Lewis acid catalyst and a suitable brominating agent. The synthesis of the analogous compound, 3,5-bis(trifluoromethyl)bromobenzene, is achieved through the bromination of 1,3-bis(trifluoromethyl)benzene using a brominating agent in the presence of a strong acid, a strategy that can be adapted for this synthesis.[3][4]

Experimental Protocol: Synthesis of 3,5-Bis(pentafluorothio)bromobenzene (Proposed)

-

Reaction Setup: To a solution of 1,3-bis(pentafluorothio)benzene in a suitable solvent (e.g., a mixture of sulfuric acid and acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) would be added portion-wise at a controlled temperature. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be required to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture would be poured onto ice water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated under reduced pressure. The crude product would then be purified by column chromatography or recrystallization to afford pure 3,5-bis(pentafluorothio)bromobenzene.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 3,5-bis(pentafluorothio)bromobenzene.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-bis(pentafluorothio)bromobenzene. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3,5-bis(pentafluorothio)bromobenzene, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be simple. The three aromatic protons would likely appear as two distinct signals: a triplet for the proton at the C2 position and a doublet for the two equivalent protons at the C4 and C6 positions.

-

¹³C NMR: The carbon NMR spectrum would show four signals for the aromatic carbons, with the carbons directly attached to the highly electronegative SF₅ groups appearing at a characteristic downfield shift.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for SF₅-containing compounds. Each SF₅ group consists of one apical fluorine and four equatorial fluorines. This would result in two signals for each SF₅ group, appearing as a doublet of quintets for the equatorial fluorines and a quintet for the apical fluorine. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals.[5][6]

Table 1: Predicted NMR Spectroscopic Data for 3,5-Bis(pentafluorothio)bromobenzene

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~7.5 - 8.0 | m |

| ¹³C | ~120 - 150 | - |

| ¹⁹F (apical) | ~80 - 90 | quintet |

| ¹⁹F (equatorial) | ~60 - 70 | doublet of quintets |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of the target compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing one bromine atom.

Table 2: Key Molecular Properties of 3,5-Bis(pentafluorothio)bromobenzene

| Property | Value |

| Molecular Formula | C₆H₃BrF₁₀S₂ |

| Molecular Weight | 409.11 g/mol |

| CAS Number | 432028-10-9 |

Conclusion and Future Perspectives

This technical guide has outlined a plausible synthetic route and the expected characterization data for 3,5-bis(pentafluorothio)bromobenzene. The unique electronic and steric properties conferred by the two pentafluorosulfanyl groups make this compound a highly valuable building block for the synthesis of advanced materials and novel pharmaceutical agents. Further research to develop a scalable and efficient synthesis of this compound is warranted and will undoubtedly open new avenues in the exploration of the chemical space of SF₅-containing molecules. The availability of this compound will empower researchers to investigate the impact of multiple SF₅-substituents on molecular properties and biological activity, contributing to the advancement of drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2023, November 27). Pentafluorosulfanylbenzene. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Beier, P. (n.d.). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Beier, P., & Zibinsky, M. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 247-253.

-

The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. Retrieved from [Link]

- Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

-

ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3,5-Bis(pentafluorothio)bromobenzene. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. Retrieved from [Link]

-

Aspira Chemical. (n.d.). 1,3-Bis(pentafluorosulfanyl)-5-bromobenzene, 98%. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN1239470C - Process for producing 1,3-bis(3-aminophenoxy) benzene.

-

Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. Retrieved from [Link]

-

Wikipedia. (2023, October 29). 1,3-Bis(trifluoromethyl)benzene. In Wikipedia. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Google Patents. (n.d.). US2494817A - Bromination of trifluoromethyl derivatives of benzene.

-

PubChem. (n.d.). Pentafluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 1,3-Bis(trifluoromethyl)benzene | C8H4F6 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-bis(trifluoromethyl)- (CAS 402-31-3). Retrieved from [Link]

-

University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN104829412B - Method of preparing 1,3,5-triphenylbenzene with [beta]-methylchalcone as raw material.

Sources

- 1. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 2. corpus.ulaval.ca [corpus.ulaval.ca]

- 3. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 4. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]

- 5. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

An In-Depth Technical Guide to 3,5-Bis(pentafluorothio)bromobenzene

CAS Number: 432028-10-9

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Bis(pentafluorothio)bromobenzene, a unique halogenated aromatic compound featuring two pentafluorosulfanyl (SF₅) groups. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by consolidating available data and providing expert insights into its properties, potential applications, and handling.

Introduction: The Significance of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern chemistry, often dubbed a "super-trifluoromethyl" group.[1] Its exceptional properties, including high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a valuable functional group for modulating the characteristics of organic molecules.[2][3] In the context of drug discovery, the SF₅ group can enhance metabolic stability, improve membrane permeability, and influence the binding affinity of a molecule to its target.[2][3] 3,5-Bis(pentafluorothio)bromobenzene serves as a key building block for the introduction of a 3,5-disubstituted phenyl ring bearing two of these remarkable SF₅ groups, offering a scaffold for the synthesis of novel compounds with potentially enhanced biological or material properties.

Physicochemical Properties

While extensive experimental data for 3,5-Bis(pentafluorothio)bromobenzene is not widely published, the following table summarizes its known properties based on available data from chemical suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 432028-10-9 | [4] |

| Molecular Formula | C₆H₃BrF₁₀S₂ | [4] |

| Molecular Weight | 409.11 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 65 - 67 °C | [1][5] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| Purity | Typically available in 95-98% purity | [4][5] |

Spectroscopic Characterization (Anticipated)

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. It should feature two distinct signals corresponding to the two types of fluorine atoms in the SF₅ group: a doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ). The large coupling constant between them (J Fₑ-Fₐ) is a characteristic feature of the SF₅ group.

-

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two types of protons on the benzene ring.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons. The carbons attached to the SF₅ groups and the bromine atom will likely exhibit complex coupling patterns with fluorine.

-

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the S-F stretching vibrations, typically in the region of 800-950 cm⁻¹. Aromatic C-H and C-C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and fragmentation patterns characteristic of the loss of fluorine, SFₓ fragments, and bromine.

Synthesis and Reactivity

Synthetic Strategies

While a specific, detailed protocol for the synthesis of 3,5-Bis(pentafluorothio)bromobenzene is not published, its synthesis would likely involve the introduction of two SF₅ groups onto a bromobenzene precursor. General methods for the synthesis of aryl-SF₅ compounds typically involve the oxidative fluorination of diaryl disulfides or aryl thiols. One plausible synthetic route is visualized below.

Caption: Plausible synthetic pathway for 3,5-Bis(pentafluorothio)bromobenzene.

Predicted Reactivity

The chemical reactivity of 3,5-Bis(pentafluorothio)bromobenzene is dictated by the presence of the C-Br bond and the two strongly electron-withdrawing SF₅ groups.

The aryl bromide functionality makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would yield 3,5-bis(pentafluorothio)biphenyl derivatives. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and organic materials.

-

Buchwald-Hartwig Amination: Coupling with amines, catalyzed by a palladium-phosphine complex, would provide access to a wide range of 3,5-bis(pentafluorothio)aniline derivatives. These anilines can serve as valuable intermediates for further functionalization.

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis would lead to the formation of 3,5-bis(pentafluorothio)phenylacetylenes, which are useful precursors for more complex molecular architectures.

Caption: Key predicted reaction pathways for 3,5-Bis(pentafluorothio)bromobenzene.

The two potent electron-withdrawing SF₅ groups are expected to activate the aromatic ring towards nucleophilic aromatic substitution. While the bromine atom is a leaving group, displacement of a fluorine atom from one of the SF₅ groups is unlikely under typical SₙAr conditions. However, in appropriately designed systems, the SF₅ groups could facilitate the displacement of other leaving groups on the ring.

Potential Applications

Given the unique properties of the SF₅ group, 3,5-Bis(pentafluorothio)bromobenzene is a promising building block for:

-

Drug Discovery: Incorporation of the 3,5-bis(pentafluorothio)phenyl moiety into drug candidates could lead to compounds with improved pharmacokinetic profiles, including enhanced metabolic stability and cell permeability.

-

Agrochemicals: The high lipophilicity and stability of the SF₅ group are desirable features for the development of new pesticides and herbicides.

-

Materials Science: The introduction of two SF₅ groups can significantly alter the electronic and physical properties of organic materials, making this compound a potential precursor for novel liquid crystals, polymers, and organic electronic materials.

Safety and Handling

Hazard Statements: According to available Safety Data Sheets, 3,5-Bis(pentafluorothio)bromobenzene is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and open flame.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

3,5-Bis(pentafluorothio)bromobenzene is a highly functionalized aromatic compound with significant potential as a building block in various fields of chemistry. The presence of two pentafluorosulfanyl groups imparts unique electronic and physical properties, making it an attractive scaffold for the design of novel pharmaceuticals, agrochemicals, and advanced materials. While detailed experimental data on this specific compound is currently limited, this guide provides a solid foundation for researchers by summarizing its known properties and offering insights into its anticipated reactivity and potential applications. As research into SF₅-containing molecules continues to expand, the importance of versatile building blocks like 3,5-Bis(pentafluorothio)bromobenzene is expected to grow.

References

Sources

electronic properties of the pentafluorothio (SF5) group

An In-Depth Technical Guide to the Electronic Properties of the Pentafluorothio (SF5) Group

Introduction: Beyond the Trifluoromethyl Group

For decades, the trifluoromethyl (CF₃) group has been a cornerstone in medicinal chemistry and materials science, prized for its ability to modulate molecular properties. However, a more powerful and nuanced alternative has ascended in prominence: the pentafluorothio (SF₅) group. Often dubbed the "super-trifluoromethyl" or "super-CF₃" group, the SF₅ moiety offers a unique and compelling combination of electronic and steric properties that are reshaping the landscape of molecular design.[1][2][3] Its exceptional thermal and chemical stability, coupled with a paradoxical lipophilicity, makes it a highly attractive functional group for enhancing the performance of pharmaceuticals and advanced materials.[4][5]

This guide provides an in-depth exploration of the core electronic properties of the SF₅ group. As a Senior Application Scientist, my objective is not merely to list data but to provide a causal framework for understanding why this group behaves as it does and how its properties can be strategically leveraged. We will delve into its fundamental electronic structure, its profound impact on molecular characteristics, the practical methodologies for its synthesis and characterization, and its application in cutting-edge research, offering field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Electronic Structure and Properties

To harness the power of the SF₅ group, one must first understand its unique electronic architecture. The group consists of a central sulfur(VI) atom in a hypervalent state, bonded to five fluorine atoms in a square pyramidal or pseudo-octahedral geometry.[1][6] This arrangement is the source of its remarkable characteristics.

Caption: Pseudo-octahedral geometry of the SF₅ group attached to a generic 'R' group.

A Duality of Electron Withdrawal: Inductive and Resonance Effects

The defining electronic feature of the SF₅ group is its potent electron-withdrawing ability, which surpasses that of almost all other common functional groups, including the nitro (NO₂) and CF₃ groups.[7][8] This power stems from two distinct mechanisms:

-

Inductive Effect (σ-withdrawal): The five highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the point of attachment through the sigma bond framework. This is the primary and most intuitive source of its electron-withdrawing nature.

-

Resonance Effect (Negative Hyperconjugation): Less obviously, the SF₅ group also exhibits a significant resonance-accepting effect. This is attributed to negative hyperconjugation , where the filled p-orbitals of an adjacent aromatic ring can donate electron density into the low-lying σ* (antibonding) orbitals of the axial S-F bond.[9] This delocalization imparts partial cationic character to the sulfur atom and further enhances the group's ability to withdraw electrons from a π-system.[9]

This dual-mode electron withdrawal is what truly sets the SF₅ group apart. While the CF₃ group is a strong σ-acceptor, its resonance effect is comparatively weak. The SF₅ group's ability to accept electron density via both sigma and pi systems makes it a uniquely powerful modulator of electronic structure.

Quantifying Electronic Influence: Hammett Parameters

The electronic impact of a substituent is quantitatively captured by Hammett substituent constants. A survey of these values clearly illustrates the superior electron-withdrawing strength of the SF₅ group.

| Substituent | Hammett Para Constant (σp) | Hammett Meta Constant (σm) | Inductive (σI) | Resonance (σR) |

| -SF₅ | +0.68 [7][10] | +0.61 [10] | +0.55 [11] | +0.11 [11] |

| -CF₃ | +0.54[7] | +0.43[10] | +0.39[11] | +0.12[11] |

| -NO₂ | +0.78 | +0.71 | +0.65 | +0.13 |

| -CN | +0.66 | +0.56 | +0.57 | +0.08 |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| Data compiled from various sources.[7][10][11][12][13][14] Values can vary slightly based on measurement conditions. |

The σp value of +0.68 for SF₅ is significantly higher than that of CF₃ (+0.54), confirming its greater electron-withdrawing capability when positioned para to a reaction center, where resonance effects are maximal.[7]

The "SF₅ Effect": Impact on Molecular Properties

The potent electronic properties of the SF₅ group translate directly into profound and often beneficial changes in a molecule's overall physicochemical profile.

Lipophilicity, Stability, and Bioavailability

-

Enhanced Lipophilicity: Despite its high polarity, the SF₅ group paradoxically increases a molecule's lipophilicity (fat-solubility).[4] The five fluorine atoms form a non-polar, low-energy surface that minimizes unfavorable interactions with water. This property is critical in drug design for improving membrane permeability and bioavailability.[4]

-

Exceptional Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and sterically shielded, rendering the group highly resistant to thermal decomposition and chemical degradation.[4][5] In a pharmaceutical context, this translates to superior metabolic stability, as the group is highly resistant to enzymatic attack (e.g., by cytochrome P450 enzymes), leading to a longer drug half-life and a more predictable pharmacokinetic profile.[1]

| Property | Phenyl-H | Phenyl-CF₃ | Phenyl-SF₅ | Rationale |

| Lipophilicity (π) | 0.00 | +1.09[7] | +1.51 [7] | The larger, non-polar fluorine shield of SF₅ increases lipophilicity more than CF₃. |

| Dipole Moment (Debye) | 0 | ~2.6 | ~3.5 [10] | The greater number of F atoms and the S-F bond polarity lead to a larger molecular dipole. |

| Metabolic Stability | Low | High | Very High [1] | The steric bulk and strength of the S-F bonds provide exceptional resistance to metabolic enzymes. |

Synthesis and Characterization: A Practical Guide

Historically, the synthetic difficulty of introducing the SF₅ group has been a major barrier to its widespread adoption.[9][15] However, recent advances have made SF₅-containing building blocks more accessible. The two primary strategies involve the oxidative fluorination of sulfur-containing precursors and the radical addition of SF₅-donating reagents to unsaturated systems.

Caption: Primary synthetic pathways for the introduction of the SF₅ group.

Experimental Protocol: Synthesis of Aryl-SF₅ via Oxidative Fluorination

This method, pioneered by Umemoto, is a cornerstone for accessing SF₅-aryl compounds.[16] The causality behind its effectiveness lies in the ability of high-valent fluorinating agents to progressively oxidize a disulfide bond to the sulfur(VI) oxidation state while simultaneously providing the necessary fluorine atoms.

Protocol: Synthesis of 4-Nitrophenylsulfur Pentafluoride from Bis(4-nitrophenyl) Disulfide

-

Reaction Setup: In a dry FEP (fluorinated ethylene propylene) reactor under a nitrogen atmosphere, suspend bis(4-nitrophenyl) disulfide (1.0 equiv) in anhydrous acetonitrile.

-

Addition of Reagents: Add silver fluoride (AgF, 10 equiv). Cool the mixture to -20 °C.

-

Fluorination: Slowly bubble chlorine (Cl₂) gas through the stirred suspension. The reaction is exothermic and should be carefully controlled.

-

Monitoring: Monitor the reaction progress by ¹⁹F NMR until the starting material is consumed and the characteristic SF₅ signals appear.

-

Workup: Quench the reaction by pouring it into a cold aqueous solution of sodium sulfite. Filter the mixture to remove silver salts.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization: The ¹⁹F NMR Signature

The most definitive method for confirming the presence of an SF₅ group is ¹⁹F NMR spectroscopy. Due to the pseudo-octahedral geometry, the five fluorine atoms are not equivalent. They exist in two distinct chemical environments: one axial fluorine (Fₐₓ) and four equatorial fluorines (Fₑq).

This leads to a highly characteristic A₄B spin system:

-

Signal 1 (Fₑq): A doublet, corresponding to the four equatorial fluorines, typically found around +60 to +65 ppm.

-

Signal 2 (Fₐₓ): A quintet (or pentet), corresponding to the single axial fluorine, typically found at higher frequency around +85 to +90 ppm.[17]

-

Coupling: The two signals show a mutual coupling (JF-F) of approximately 150 Hz.[17]

The observation of this distinct doublet-quintet pattern with the correct integration ratio (4:1) and coupling constant is unambiguous proof of the SF₅ moiety.

Applications in Drug Discovery and Materials Science

The unique electronic and physicochemical properties of the SF₅ group are exploited in several high-value applications.

Medicinal Chemistry: A Superior Bioisostere

In drug design, a bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity, while potentially improving pharmacokinetic or pharmacodynamic properties. The SF₅ group is an excellent bioisostere for the CF₃, tert-butyl, and nitro groups.[4][7]

Caption: The SF₅ group as a bioisostere to enhance key drug-like properties.

For example, replacing a CF₃ group with an SF₅ group can enhance metabolic stability and lipophilicity, potentially leading to a drug that lasts longer in the body and is absorbed more efficiently.[1] Several SF₅-functionalized drug candidates are in development, including the antimalarial agent DSM-265 and various anticancer compounds.[7]

Materials Science: Tuning Optoelectronic Properties

In materials science, the SF₅ group's strong dipole moment and chemical inertness are highly valued. It is used as a potent electron-accepting group in the design of:

-

Liquid Crystals: The high dipole moment helps in the alignment of molecules in an electric field, a critical property for display technologies.[6]

-

Optoelectronic Materials: In push-pull chromophores, the SF₅ group can act as a powerful terminal acceptor, enhancing properties like two-photon absorption for applications in bio-imaging and photodynamic therapy.[5][9][18]

Computational Modeling of SF₅ Systems

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting how the introduction of an SF₅ group will affect a molecule's geometry, electronic distribution, and reactivity.[4][19]

Caption: A typical DFT workflow for the in-silico analysis of an SF₅-containing molecule.

Causality in Modeling: The choice of computational method is critical. Due to the presence of a third-row element (sulfur) and the potential for complex electronic effects like hyperconjugation, basis sets that include polarization and diffuse functions are required for accurate predictions.[20][21] These calculations allow researchers to screen potential SF₅-containing candidates virtually, saving significant time and resources before committing to laboratory synthesis.

Conclusion and Future Outlook

The pentafluorothio (SF₅) group is far more than a simple alternative to the CF₃ group. Its potent and dual-mode electron-withdrawing nature, combined with its exceptional stability and lipophilicity, provides a powerful tool for the rational design of next-generation pharmaceuticals and advanced materials. While synthetic challenges have historically limited its use, ongoing innovations in synthetic methodology are rapidly expanding its accessibility. As our understanding of its nuanced electronic properties grows, the "SF₅ effect" is poised to become an increasingly indispensable strategy in the molecular designer's toolkit, driving progress in drug discovery and materials science for years to come.

References

- The Pentafluorosulfanyl Group (SF5) - Rowan. (Source: Rowan)

- Understanding the pentafluorosulfanyl group and property-driven design of SF5 -containing compounds - ResearchGate.

- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (Source: Thieme)

- The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discovery - Benchchem. (Source: BenchChem)

- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (Source: Unknown Source)

- Pentafluorosulfanyl (SF5) technology - Melius Organics. (Source: Melius Organics)

- SF5-containing building blocks - Enamine. (Source: Enamine)

- Using the Negative Hyperconjugation Effect of Pentafluorosulfanyl Acceptors to Enhance Two-Photon Absorption in Push–Pull Chromophores | Chemistry of Materials - ACS Publications.

- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. (Source: ChemRxiv)

- Developments in the synthesis of new SF5-containing compounds. (Source: Université de Sherbrooke)

- Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate.

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. (Source: PMC)

- Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. (Source: Figshare)

- Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - RSC Publishing. (Source: RSC Publishing)

- Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate.

- Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applic

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (Source: SINAPSE)

- Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate.

- SF5-Containing Building Blocks - Pharmaceutical Business review. (Source: Pharmaceutical Business Review)

- Synthesis and Characterization of Novel SF5 Containing Fluoroalkyl Iodides and Derivatives - PDXScholar. (Source: PDXScholar)

- Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - Max Delbrück Center. (Source: Max Delbrück Center)

- Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. (Source: MDPI)

- hammett substituent constants: Topics by Science.gov. (Source: Science.gov)

- Brief History of Electronic Structure Calculations in Computational Chemistry. (Source: Journal of Nanotechnology Research)

- 27.04 A Survey of Hammett Substituent Constants - YouTube. (Source: YouTube)

- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (Source: Chemistry LibreTexts)

- Electronic-structure methods for materials design - Eventi.

- Accurate and Scalable Electronic Structure Methods and Machine Learning Potentials for Molecules and Materials Simulation | Academic Commons. (Source: Academic Commons)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hammett substituent constants: Topics by Science.gov [science.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. eventi.unitn.it [eventi.unitn.it]

- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 21. Making sure you're not a bot! [academiccommons.columbia.edu]

The Pentafluorosulfanyl Group in Aromatic Systems: A Deep Dive into its Lipophilicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pentafluorosulfanyl (SF5) group has rapidly emerged from a synthetic curiosity to a powerhouse substituent in medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of extreme electronegativity, steric bulk, and exceptional stability offers a compelling tool for molecular design.[3][4] A critical, yet often misunderstood, physicochemical parameter profoundly influenced by the SF5 group is lipophilicity. This guide provides an in-depth technical analysis of the lipophilicity of pentafluorosulfanyl aromatic compounds, synthesizing field-proven insights with robust scientific principles. We will explore the underlying causality of the SF5 group's lipophilic nature, detail rigorous experimental and computational methodologies for its quantification, and discuss its strategic application in drug discovery to modulate pharmacokinetic profiles.

The Dichotomy of the SF5 Group: High Electronegativity Meets High Lipophilicity

The pentafluorosulfanyl group presents a fascinating paradox: it is one of the most electron-withdrawing groups known, yet it significantly increases the lipophilicity of a parent molecule.[1][5] This is in stark contrast to many other electron-withdrawing moieties, such as the nitro or cyano groups, which are generally considered to be hydrophilic. This unusual characteristic stems from the unique electronic and steric properties of the SF5 group.

The high electronegativity of the five fluorine atoms creates a significant dipole moment within the SF5 group itself.[5] However, the octahedral geometry and the "Teflon-like" surface of the fluorine atoms effectively shield the central sulfur atom, preventing strong interactions with polar water molecules. This "fluorine sheath" minimizes hydrogen bonding opportunities and reduces the overall polarity of the molecule, leading to a greater affinity for nonpolar environments.[6][7]

This combination of properties is highly sought after in drug design, where the ability to modulate electronic properties for target binding, while simultaneously enhancing membrane permeability and bioavailability, is a significant advantage.[1][8]

Quantifying Lipophilicity: A Tale of Two Approaches

The octanol-water partition coefficient (LogP) is the most widely accepted measure of a compound's lipophilicity. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is the more relevant parameter. Accurately determining these values for novel SF5-aromatic compounds is crucial for predictive modeling and rational drug design. Both experimental and computational methods are employed, each with its own set of advantages and challenges.

Experimental Determination of LogP/LogD

Rigorous experimental determination of LogP remains the gold standard. For highly lipophilic SF5-aromatic compounds, two methods are particularly relevant: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The traditional shake-flask method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer). While considered the benchmark for accuracy, it can be challenging for compounds with very high LogP values or poor aqueous solubility, which is often the case for SF5-aromatics.[9][10]

Challenges for SF5-Aromatic Compounds:

-

Low Aqueous Solubility: The high lipophilicity of many SF5-aromatics can lead to very low concentrations in the aqueous phase, pushing the limits of analytical detection.[11]

-

Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions between the octanol and water phases, making complete separation difficult.[9]

-

Time and Material Intensive: The method requires significant amounts of pure compound and can be time-consuming, especially when reaching equilibrium.[9]

dot graph TD { A[Start: Compound in Octanol/Water] --> B{Equilibration (Shaking/Stirring)}; B --> C{Phase Separation (Centrifugation)}; C --> D{Sample Aqueous Phase}; C --> E{Sample Octanol Phase}; D --> F[Analyze Concentration (e.g., UV-Vis, LC-MS)]; E --> F; F --> G{Calculate LogP = log([C]octanol / [C]aqueous)}; G --> H[End: Experimental LogP];

} Caption: Workflow of the Shake-Flask Method for LogP Determination.

Protocol: Miniaturized Shake-Flask Method for Highly Lipophilic Compounds

This protocol is adapted for compounds with expected high LogP values and limited availability.

-

Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and vice-versa by stirring for 24 hours and allowing the phases to separate.

-

Stock Solution: Prepare a concentrated stock solution of the SF5-aromatic compound in n-octanol (e.g., 1-5 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a larger, precise volume of the pre-saturated aqueous phase (e.g., a 1:100 octanol to water ratio for highly lipophilic compounds).

-

Equilibration: Gently agitate the vial on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached without forming a stable emulsion.

-

Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

-

Sampling and Analysis: Carefully sample a known volume from both the n-octanol and aqueous layers. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). It is crucial that the analytical method has a wide dynamic range to accurately quantify potentially very different concentrations.[12]

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in octanol / Concentration in aqueous phase).

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput alternative to the shake-flask method.[13][14] This technique correlates the retention time of a compound on a nonpolar stationary phase with its LogP value. A calibration curve is generated using a set of standards with known LogP values.[15]

Advantages for SF5-Aromatic Compounds:

-

High Throughput: Allows for the rapid screening of multiple compounds.[13]

-

Small Sample Requirement: Requires only a small amount of compound.

-

Handles Impurities: Less sensitive to impurities than the shake-flask method.

-

Suitable for High LogP: Can be adapted for highly lipophilic compounds that are challenging to measure by shake-flask.[13]

dot graph TD { A[Prepare Mobile Phase & Standards] --> B[Inject Standards onto RP-HPLC Column]; B --> C{Measure Retention Times (tR)}; C --> D{Calculate Capacity Factor (k')}; D --> E{Plot log(k') vs. Known LogP of Standards}; E --> F[Generate Calibration Curve]; B -- Inject Test Compound --> G[Measure Retention Time (tR)]; G --> H{Calculate Capacity Factor (k')}; H --> I{Interpolate LogP from Calibration Curve}; I --> J[Estimated LogP];

} Caption: Workflow for RP-HPLC-Based LogP Determination.

Protocol: RP-HPLC Method for LogP Determination of SF5-Aromatics

-

System Preparation: Use a high-quality C18 column and a mobile phase consisting of a mixture of methanol and water (or buffer for LogD).

-

Calibration Standards: Select a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the SF5-aromatic analytes.

-

Isocratic Elution: For each standard and test compound, perform a series of isocratic elutions with varying methanol/water ratios (e.g., 60:40, 70:30, 80:20).

-

Data Acquisition: For each run, record the retention time (t_R) and determine the column dead time (t_0) using an unretained compound (e.g., uracil).

-

Calculate log k': For each methanol/water composition, calculate the logarithm of the capacity factor (log k') using the formula: log k' = log((t_R - t_0) / t_0).

-

Extrapolation to 100% Aqueous: For each compound, plot the log k' values against the percentage of methanol in the mobile phase. Extrapolate the linear regression to 0% methanol to obtain the log k'_w value.

-

Generate Calibration Curve: Plot the log k'_w values of the standards against their known literature LogP values. A linear relationship should be observed.

-

Determine LogP of SF5-Aromatic Compound: Using the log k'_w value of the SF5-aromatic compound, determine its LogP from the calibration curve.

In Silico Prediction of LogP

Computational models offer a rapid and cost-effective way to estimate LogP, especially in the early stages of discovery.[16] These models are typically based on either fragmental/atomic contributions or whole-molecule properties.

-

Fragment-based methods (e.g., CLogP, ACD/LogP): These methods calculate LogP by summing the contributions of individual fragments or atoms of a molecule.[17][18] The accuracy of these methods for novel scaffolds like SF5-aromatics is highly dependent on the quality and relevance of the underlying experimental data used to parameterize these fragments.

-

Property-based methods (e.g., MLogP): These methods use topological or physicochemical descriptors of the entire molecule to predict LogP.

Challenges in Predicting LogP for SF5-Aromatics:

-

Parameterization: The SF5 group is a relatively new substituent in many commercial software packages. It is crucial to verify if the SF5 fragment is well-parameterized in the chosen software. If not, the predicted values may have a significant error. Training the model with in-house experimental data for a set of SF5-containing compounds can significantly improve prediction accuracy.[19]

-

Intramolecular Interactions: The strong electron-withdrawing nature of the SF5 group can influence the electronic environment of the rest of the molecule, which may not be fully captured by simple additive models.

Best Practices for In Silico Prediction:

-

Use multiple prediction models and compare the results.

-

Whenever possible, validate the chosen model with experimentally determined LogP values for a small set of in-house SF5-aromatic compounds.

-

Be aware of the limitations of the chosen model, especially for molecules with novel chemical scaffolds.

The Impact of Substitution Patterns on Lipophilicity

The position of the SF5 group on the aromatic ring and the presence of other substituents can significantly influence the overall lipophilicity of the molecule.

Positional Isomerism

While comprehensive experimental data on the LogP of ortho-, meta-, and para-SF5 substituted aromatics is still emerging, some trends can be inferred. The electronic and steric effects of the SF5 group can influence its interaction with neighboring substituents and the overall molecular conformation, which in turn can affect lipophilicity. Generally, the differences in LogP between positional isomers are expected to be less pronounced than the overall contribution of the SF5 group itself.

Influence of Other Substituents

The interplay between the SF5 group and other substituents on the aromatic ring can have a non-additive effect on lipophilicity.

-

Electron-donating groups (e.g., -OCH₃, -NH₂): These groups can engage in electronic interactions with the electron-withdrawing SF5 group, potentially altering the overall molecular dipole and solvation properties.

-

Electron-withdrawing groups (e.g., -NO₂, -CN): The presence of multiple electron-withdrawing groups can further decrease the molecule's polarity, potentially leading to a greater than additive increase in lipophilicity.

Table 1: Comparative LogP Values of Selected Aromatic Compounds

| Compound | Substituent (R) | Experimental LogP | Calculated LogP (e.g., ACD/LogP) | Reference |

| Benzene | -H | 2.13 | 2.13 | [20] |

| Toluene | -CH₃ | 2.73 | 2.69 | [20] |

| Anisole | -OCH₃ | 2.11 | 2.07 | [20] |

| Nitrobenzene | -NO₂ | 1.85 | 1.86 | [1] |

| Trifluoromethylbenzene | -CF₃ | 2.80 | 2.83 | [1] |

| Pentafluorosulfanylbenzene | -SF₅ | 3.36 | 3.45 | [1] |

Strategic Application in Drug Discovery: Leveraging Lipophilicity for Improved Pharmacokinetics

The high lipophilicity imparted by the SF5 group is a key driver of its increasing use in medicinal chemistry. By enhancing a molecule's ability to cross biological membranes, the SF5 group can positively impact several key pharmacokinetic parameters.[6][8]

-

Improved Oral Bioavailability: Enhanced membrane permeability can lead to better absorption from the gastrointestinal tract, resulting in higher oral bioavailability.[21][22][23]

-

Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) targets, the increased lipophilicity can facilitate crossing the highly restrictive BBB.

-

Enhanced Cellular Uptake: Increased lipophilicity can lead to better penetration into cells, which is crucial for reaching intracellular targets.[1]

Case Study: SF5-Containing Analogs of Flufenamic Acid

A study on SF5-containing analogs of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid highlighted the impact of the SF5 group on the molecule's properties.[1][8] While experimental pharmacokinetic data was not the primary focus, the study did perform in silico calculations of LogP and LogD values, recognizing the importance of lipophilicity for bioavailability. The introduction of the SF5 group was predicted to significantly increase the lipophilicity compared to the parent CF3-containing drug.[1] This suggests that SF5-analogs could exhibit different absorption and distribution profiles in vivo.

Conclusion and Future Perspectives

The pentafluorosulfanyl group offers a unique and powerful tool for medicinal chemists to fine-tune the properties of aromatic compounds. Its ability to confer high lipophilicity, in conjunction with its strong electron-withdrawing nature and metabolic stability, makes it an attractive substituent for optimizing drug candidates. A thorough understanding of the lipophilicity of SF5-aromatic compounds, grounded in robust experimental measurement and validated computational prediction, is essential for its rational application.

As synthetic methodologies for the introduction of the SF5 group become more accessible, we can expect to see its even wider application in drug discovery and other areas of chemical science. Future research should focus on building a more comprehensive database of experimental LogP values for a diverse range of SF5-aromatic compounds to further refine computational models and enable more accurate in silico predictions. This will undoubtedly accelerate the development of novel and effective therapeutics and advanced materials.

References

-

Minick, D. J., et al. (1987). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Medicinal Chemistry, 30(10), 1869-1881. [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

-

Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. (2016). Bioorganic & Medicinal Chemistry Letters, 26(16), 4038-4042. [Link]

-

Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Angewandte Chemie International Edition, 58(5), 1434-1438. [Link]

- High throughput HPLC method for determining Log P values. (2003).

-

Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. (2025, August 9). Request PDF. [Link]

-

Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. (n.d.). Request PDF. [Link]

-

Park, S. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. [Link]

-

Park, S. J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]

-

Kordnezhadian, R., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(60), e202201491. [Link]

-

Sani, M., et al. (2018). Pentafluorosulfanyl-containing Triclocarban Analogs with Potent Antimicrobial Activity. Molecules, 23(11), 2843. [Link]

-

Llinas, A., & Avdeef, A. (2019). Solubility Challenge Revisited after Ten Years, with Multilab Shake-Flask Data, Using Tight (SD ∼ 0.17 log) and Loose (SD ∼ 0.62 log) Test Sets. Journal of Chemical Information and Modeling, 59(6), 3036-3040. [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-22. [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2025, August 7). Request PDF. [Link]

-

Sani, M., & Zanda, M. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Request PDF. [Link]

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1433-1443. [Link]

-

Cornella, J., et al. (2021). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. [Link]

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.). ResearchGate. [Link]

-

Brusač, E., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(4), 649-660. [Link]

-

CDD Vault. (2023, March 25). Log P Calculated by CDD Vault During Chemical Registration. [Link]

-

Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Request PDF. [Link]

-

Pier-Giorgio, P., et al. (2019). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. Organic & Biomolecular Chemistry, 17(4), 813-818. [Link]

-

Piel, M., & Schirrmacher, R. (n.d.). Determination of logP values of fluorinated glibenclamide derivatives. Johannes Gutenberg-Universität Mainz. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2025, October 15). ResearchGate. [Link]

-

Sani, M., & Zanda, M. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93. [Link]

-

Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. [Link]

-

Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3). Drug Discovery Today. [Link]

-

Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. (2021, October 14). Biomedical and Pharmacology Journal. [Link]

-

Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. (2019, March 15). PubMed. [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (2025, October 30). ResearchGate. [Link]

-

Comparison between experimental and calculated log P I values for the... (n.d.). ResearchGate. [Link]

-

Comparison of Predictivities of Log P Calculation Models Based on Experimental Data for 134 Simple Organic Compounds. (2025, August 6). ResearchGate. [Link]

-

Diomandé, S., & Koné, S. (2019). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Journal of Materials Physics and Chemistry, 7(1), 20-28. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (2020, November 25). MDPI. [Link]

-

Beier, P. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Petr Beier Group. [Link]

-

Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017, October 20). YouTube. [Link]

-

Catalent. (n.d.). Material-Sparing Formulation Strategies for Enhancing Bioavailability of Challenging Beyond Rule of Five (bRo5) Molecules. [Link]

Sources

- 1. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. biomedpharmajournal.org [biomedpharmajournal.org]

- 11. Solubility Challenge Revisited after Ten Years, with Multilab Shake-Flask Data, Using Tight (SD ∼ 0.17 log) and Loose (SD ∼ 0.62 log) Test Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 15. download.uni-mainz.de [download.uni-mainz.de]

- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 17. Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p) [pubs.sciepub.com]

- 18. acdlabs.com [acdlabs.com]

- 19. support.collaborativedrug.com [support.collaborativedrug.com]

- 20. researchgate.net [researchgate.net]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Material-Sparing Formulation Strategies for Enhancing Bioavailability of Challenging Beyond Rule of Five (bRo5) Molecules [catalent.com]

Whitepaper: Thermal and Chemical Stability Dynamics of 3,5-Bis(pentafluorothio)bromobenzene

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of highly fluorinated motifs is a proven strategy for modulating pharmacokinetics and lipophilicity. Among these, the pentafluorosulfanyl (–SF₅) group has emerged as a premier structural motif, frequently designated as the "super-trifluoromethyl" group[1][2].

This technical guide provides an in-depth analysis of 3,5-Bis(pentafluorothio)bromobenzene (CAS: 432028-10-9). By featuring two –SF₅ groups meta to a brominated carbon, this scaffold offers an exceptionally electron-deficient aromatic ring paired with a versatile synthetic handle[3]. Understanding the thermal and chemical stability boundaries of this molecule is critical for scientists aiming to utilize it in complex, multi-step cross-coupling reactions without compromising the integrity of the S–F bonds[4][5].

Physicochemical Profiling

The dual –SF₅ substitution imparts extreme electronegativity and lipophilicity, fundamentally altering the electronic landscape of the central benzene ring[6][7]. The quantitative parameters of this scaffold are summarized below:

| Property | Value | Causality / Impact |

| Chemical Name | 3,5-Bis(pentafluorothio)bromobenzene | Dual meta-SF₅ groups create a highly electron-deficient core. |

| CAS Number | 432028-10-9 | Standardized registry identifier[8][]. |

| Molecular Formula | C₆H₃BrF₁₀S₂ | High fluorine content drives membrane permeability[6]. |

| Molecular Weight | 409.11 g/mol | Heavy scaffold; requires careful mass balancing in synthesis[]. |

| Lipophilicity (LogP) | > 5.0 (Estimated) | Enhances bioavailability and metabolic stability in drug design[2][6]. |

| Electronegativity | > CF₃ | The –SF₅ group exerts a stronger inductive pull than –CF₃, highly activating the C–Br bond for oxidative addition[2][7]. |

Chemical Stability & Known Liabilities

The robustness of the –SF₅ group stems from its hypervalent octahedral geometry. The central sulfur atom is sterically and electronically shielded by five highly electronegative fluorine atoms, creating a kinetic barrier against most nucleophilic attacks[1][6].

-

Acid/Base Resistance: The scaffold exhibits remarkable stability against Brønsted acids (e.g., concentrated H₂SO₄) and aqueous bases (e.g., refluxing NaOH)[1][10].

-

Redox Inertness: It remains intact under a wide range of oxidizing (e.g., mCPBA) and reducing conditions, allowing for orthogonal functional group manipulations elsewhere on the molecule[1][10].

-

Known Liabilities: The absolute stability of the –SF₅ group is compromised by strong, non-hindered organometallic bases (such as n-butyllithium), which can bypass the steric shield and attack the sulfur center, leading to defluorination[1]. Furthermore, the group is susceptible to photodegradation under actinic radiation (UV light)[1].

Fig 1: Chemical stability profile and known liabilities of the SF5 functional group.

Self-Validating Experimental Workflows

To leverage 3,5-Bis(pentafluorothio)bromobenzene effectively, laboratory protocols must be designed with built-in validation mechanisms. As an application scientist, I mandate the use of orthogonal analytical checks to ensure the S–F bonds are not inadvertently cleaved during harsh transformations.

Protocol 1: Thermal Degradation Profiling (TGA-MS)

Objective: Establish the absolute thermal ceiling of the scaffold before S–F bond homolysis occurs. While –SF₅ groups generally withstand temperatures exceeding 300°C, the dual substitution on an electron-deficient ring requires precise mapping[1]. Causality: Standard Thermogravimetric Analysis (TGA) only measures mass loss, which cannot differentiate between benign volatilization (sublimation) and catastrophic molecular decomposition. By coupling TGA with Mass Spectrometry (MS), we create a self-validating system. Step-by-Step Methodology:

-

Sample Preparation: Load 5–10 mg of 3,5-Bis(pentafluorothio)bromobenzene into an alumina crucible.

-

Atmospheric Control: Purge the furnace with inert Argon at 50 mL/min to prevent oxidative artifacts that could skew degradation onset temperatures.

-

Thermal Ramping: Heat the sample from 25°C to 400°C at a controlled rate of 10°C/min.

-

Self-Validation Check: Monitor the MS stream for specific fragments. The detection of m/z 89 (SF₃⁺) or m/z 108 (SF₄⁺) explicitly validates that the mass loss event corresponds to S–F bond cleavage rather than sample evaporation.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C–Br bond to build complex biaryls while preserving both –SF₅ groups[1][4][5]. Causality: The highly electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) into the C–Br bond. However, it also makes the ring highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Therefore, we must avoid strong bases. We utilize Potassium Acetate (KOAc) as a mild base and Pd(dppf)Cl₂ as the catalyst. The bulky, bidentate dppf ligand sterically prevents the palladium center from interacting with the bulky –SF₅ groups. Step-by-Step Methodology:

-

Degassing: Dissolve 3,5-Bis(pentafluorothio)bromobenzene (1.0 eq) and the desired aryl boronic acid (1.2 eq) in anhydrous DMF. Sparge the solution with Argon for 15 minutes to remove oxygen.

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and KOAc (2.0 eq).

-

Thermal Activation: Stir the reaction mixture at 90°C.

-

Self-Validation Check (¹⁹F NMR): At the 2-hour mark, extract a 0.1 mL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The –SF₅ group exhibits a highly characteristic AB₄ spin system (a distinct doublet and quintet). If this AB₄ pattern remains intact, it actively validates that the reaction conditions are not causing defluorination.

-

Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow preserving SF5 groups.

References

- BenchChem Technical Support Team:Stability of the pentafluorosulfanyl group under various reaction conditions. BenchChem.

- Rowan Sciences:The Pentafluorosulfanyl Group (SF5). Rowan.

- Grokipedia:Pentafluorosulfanylbenzene. Grokipedia.

- Wikipedia:Pentafluorosulfanylbenzene. Wikipedia.

- Cymit Quimica:CAS 432028-10-9: 3,5-Bis(pentafluorothio)bromobenzene. Cymit Quimica.

- BOC Sciences:CAS 432028-10-9 (3,5-Bis(pentafluorothio)bromobenzene). BOC Sciences.

- PLOS ONE (via DOI):S1 Supporting Information Pentafluorosulfanyl-Substituents. DOI.

- National Institutes of Health (PMC):Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. NIH.

- American Chemical Society:Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods. ACS.

- University of Konstanz (KOPS):Disentangled Ultra-High Molecular Weight Polyethylene by Ni(II)-Catalysed Polymerisation in Compartmentalised Systems. KOPS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. CAS 432028-10-9: 3,5-Bis(pentafluorothio)bromobenzene [cymitquimica.com]

- 10. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

The "Super-Trifluoromethyl" Paradigm: A Technical Guide to Pentafluorosulfanyl (SF₅) Building Blocks in Medicinal Chemistry

Executive Summary

The pentafluorosulfanyl (-SF₅) group is rapidly ascending as a transformative functional group in medicinal chemistry, agrochemical development, and optoelectronics[1]. Historically sidelined due to the severe safety hazards associated with its synthesis (often requiring highly toxic SF₄ or S₂F₁₀), modern synthetic methodologies have democratized access to SF₅-containing building blocks[2]. As a Senior Application Scientist, I have witnessed firsthand how substituting traditional moieties with the SF₅ group can rescue failing drug candidates by simultaneously plugging metabolic liabilities and enhancing membrane permeability[3]. This whitepaper provides an authoritative, in-depth technical guide to the physicochemical properties, bioisosteric applications, and practical laboratory synthesis of SF₅-building blocks.

The "Super-Trifluoromethyl" Paradigm: Physicochemical Rationale

When optimizing a lead compound, medicinal chemists frequently deploy the trifluoromethyl (-CF₃) or tert-butyl (-tBu) groups to improve metabolic stability or target binding[4]. However, the SF₅ group—often dubbed the "super-trifluoromethyl" group—offers a superior, albeit more complex, physicochemical profile[5].

Causality in Drug Design:

The unique pseudo-octahedral geometry of the SF₅ group presents a square pyramid of electron density defined by its fluorine ligands[6]. This structural bulk encumbers rotational freedom and provides immense steric shielding to adjacent bonds, effectively blocking cytochrome P450-mediated Phase I oxidation[3]. Furthermore, despite its profound electron-withdrawing nature (Hammett

Table 1: Comparative Physicochemical Data of Key Bioisosteres

| Physicochemical Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-tBu) |

| Geometry | Pseudo-Octahedral | Tetrahedral | Tetrahedral |

| Hammett Constant ( | +0.68 | +0.54 | -0.20 |

| Lipophilicity (Hansch | +1.51 | +1.09 | +1.98 |

| Steric Demand (Volume) | High (~36.5 ų) | Moderate (~21.4 ų) | High (~34.8 ų) |

| Metabolic Stability | Exceptionally High | High | Low (Prone to oxidation) |

Strategic Integration & Bioisosterism

Figure 1: Logical workflow of SF5 bioisosteric replacement in drug design.

The decision to integrate an SF₅ group is rarely arbitrary; it is a calculated bioisosteric replacement[4].

-

Replacing -CF₃: While -CF₃ improves stability, -SF₅ provides a stronger dipole and greater lipophilicity, which can modulate the pKa of distant amines more effectively, improving oral bioavailability[8].

-

Replacing -tBu: The -tBu group is notoriously prone to metabolic oxidation at its methyl groups. The SF₅ group occupies a similar steric volume but is entirely resistant to oxidative degradation, drastically extending the drug's half-life[3].

Modern Synthetic Pathways to SF₅-Scaffolds

The historical bottleneck in SF₅ chemistry was synthetic accessibility[1]. Today, researchers can leverage several robust pathways to generate functional building blocks:

-

Photoredox Catalysis: Recent breakthroughs utilize sulfur hexafluoride (SF₆)—a cheap, inert gas—as an SF₅ source. Through single-electron reduction via a photocatalyst under blue light irradiation, SF₆ is converted into an SF₅ radical, which subsequently adds to enamines or vinyl ethers to yield α-SF₅ ketones and acetals[2].

-

Radical Addition to Alkynes: SF₅-alkynes are highly versatile building blocks synthesized via the radical addition of SF₅Cl to terminal alkynes, often initiated by triethylborane (Et₃B) or light[9].

-

Cross-Coupling of SF₅-Arenes: For peptide chemists, incorporating SF₅ into aromatic amino acids requires transition-metal catalysis. Commercially available SF₅-aryl halides can be coupled with zincated amino acids via Negishi cross-coupling[10].

Experimental Methodology: Negishi Cross-Coupling for SF₅-Amino Acids

Protocol Design & Causality: Synthesizing SF₅-containing aromatic amino acids presents a unique challenge: the profound electron-withdrawing nature of the SF₅ group severely depletes the electron density of the aryl ring, making the oxidative addition step of palladium highly energetically demanding[10]. To overcome this, we utilize a Negishi cross-coupling strategy. Zinc is selected over lithium or magnesium because its attenuated nucleophilicity prevents unwanted side reactions at the electrophilic SF₅ center. Furthermore, we employ SPhos as the ligand; its electron-rich, bulky biaryl structure dramatically lowers the activation barrier for oxidative addition into the deactivated SF₅-aryl bromide bond[10].

Figure 2: Self-validating experimental workflow for Negishi cross-coupling.

Step-by-Step Self-Validating Protocol:

-

Zinc Insertion: Suspend the iodo-amino acid precursor (1.0 equiv) and activated zinc dust (2.0 equiv) in anhydrous DMF under an argon atmosphere. Heat to 50 °C for 3 hours.

-

Validation Checkpoint 1: Quench a 50 µL aliquot with D₂O and analyze via ¹⁹F NMR. The characteristic SF₅ doublet/quintet pattern of the starting material must shift, confirming complete metalation before proceeding.

-

-

Catalyst Activation: In a separate Schlenk flask, dissolve Pd(dba)₂ (5 mol%) and SPhos (10 mol%) in anhydrous DMF. Stir at room temperature for 15 minutes until the solution transitions to a deep, homogenous red/orange, indicating the formation of the active Pd(0)L₂ species[10].

-

Cross-Coupling: Transfer the active catalyst solution to the organozinc mixture. Immediately add the SF₅-aryl bromide (0.9 equiv) dropwise. Maintain the reaction at 50 °C for 3 hours, then stir at room temperature for 24 hours[10].

-

Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the highly UV-active SF₅-aryl bromide spot indicates successful coupling.

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Filter the mixture through a short pad of Celite to remove zinc salts and palladium black. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure SF₅-containing aromatic amino acid[10].

Conclusion

The pentafluorosulfanyl group is no longer a mere academic curiosity; it is a highly deployable, strategic asset in the medicinal chemist's toolkit[7]. By understanding the causality behind its physicochemical properties and leveraging modern, self-validating synthetic protocols, drug development professionals can systematically overcome metabolic liabilities and unlock entirely new chemical space[3].

References

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC - NIH. URL:[Link]

-